molecular formula C13H11BrN2O4S B3449094 N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide CAS No. 5532-46-7

N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B3449094
CAS No.: 5532-46-7
M. Wt: 371.21 g/mol
InChI Key: IJOGJMLEYZYNDI-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide is a chemical compound characterized by its bromine and nitro functional groups attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Bromination and Nitration: The compound can be synthesized through the bromination of 3-methylphenol followed by nitration. The bromination step involves the reaction of 3-methylphenol with bromine in the presence of a catalyst such as iron(III) bromide.

  • Sulfonation and Amide Formation: The nitro group is introduced via nitration of the brominated compound, followed by sulfonation to introduce the sulfonamide group.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the bromine atom to a more oxidized state.

  • Reduction: Reduction reactions can reduce the nitro group to an amine, resulting in a different set of chemical properties.

  • Substitution: Substitution reactions can replace the bromine or nitro groups with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Brominated phenols or quinones.

  • Reduction Products: Amines or hydroxylamines.

  • Substitution Products: Derivatives with different functional groups such as halides, alcohols, or ethers.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions. Its bromine and nitro groups can be useful in labeling and tracking biological molecules.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.

Industry: In the chemical industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide exerts its effects depends on its molecular targets and pathways. The bromine and nitro groups can interact with enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide: This compound has a similar structure but differs in the position of the methyl group.

  • N-(4-methoxyphenyl)-3-bromo-2-nitrobenzamide: This compound has a methoxy group instead of a methyl group.

Uniqueness: N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4S/c1-9-8-10(6-7-11(9)14)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOGJMLEYZYNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360183
Record name ST50696538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5532-46-7
Record name ST50696538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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